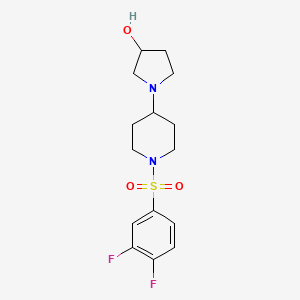
1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves multi-step reactions, starting with specific sulfonyl chlorides and proceeding through a series of condensations and cyclizations. For example, derivatives of piperidine were synthesized through reactions with sulfonyl chlorides, highlighting the role of sulfonyl groups in constructing such compounds (Smedley et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol often exhibits specific conformational characteristics, such as chair conformations for piperidine rings and twisted structures for pyrrolidine rings, determined by X-ray crystallography (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclizations, conjugate additions, and substitutions, leading to diverse structures with varying functional groups. The reactivity often depends on the presence of sulfonyl and fluorophenyl groups, which can undergo transformations to yield novel compounds with potential biological activities (Back et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structures. For instance, the crystalline form and unit cell parameters can be determined through X-ray diffraction studies, providing insights into the compound's stability and potential for further modification (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific reactions (e.g., sulfonation, nitration), are essential for understanding the utility and application of such compounds. Studies on similar compounds have shown a variety of reactions, leading to diverse derivatives with potential applications in medicinal chemistry and material science (Srivastava et al., 2008).
Aplicaciones Científicas De Investigación
Cyclisation Catalyst
Trifluoromethanesulfonic acid has been shown to be an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, a process where compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol might be involved. This process is beneficial for creating polycyclic systems in chemical synthesis (Haskins & Knight, 2002).
Antimicrobial Activity
Compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have been synthesized and evaluated for their antimicrobial properties. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated significant antimicrobial activities against various bacterial and fungal strains (Mallesha & Mohana, 2014).
CCR5 Receptor Antagonists
Modifications of the 4-(3-phenylprop-1-yl)piperidine moiety, similar to the structure , have been explored in the development of CCR5 antagonist compounds, balancing antiviral potency with pharmacokinetic properties. This research is relevant in the context of developing treatments for diseases like HIV (Lynch et al., 2003).
Synthesis of Diamines
The compound 3-(Pyrrolidin-1-yl)piperidine, which shares structural similarities, is notable in medicinal chemistry, and a novel method for its synthesis has been proposed. This method is important for producing large quantities for pharmaceutical applications (Smaliy et al., 2011).
Crystal Structure Analysis
Compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which are structurally related to the compound , have been synthesized and analyzed using X-ray crystallography. These studies provide insight into the molecular structure and bonding characteristics of such compounds (Girish et al., 2008).
Propiedades
IUPAC Name |
1-[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-14-2-1-13(9-15(14)17)23(21,22)19-7-3-11(4-8-19)18-6-5-12(20)10-18/h1-2,9,11-12,20H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZLYTUVZLUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)
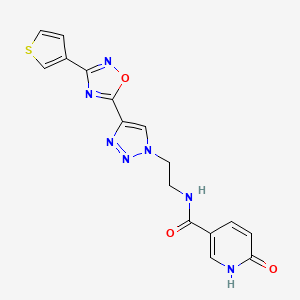

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
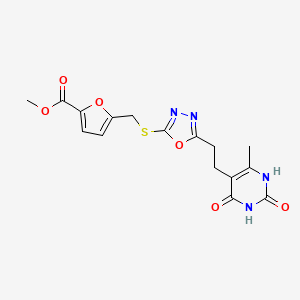

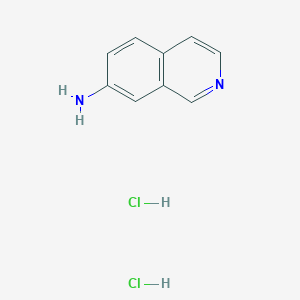
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
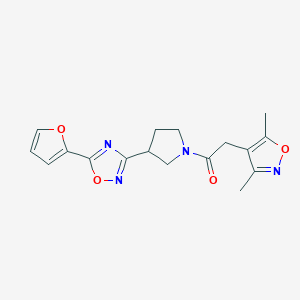
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)